6-Chloro-2-methylpyridine-3-carbonyl chloride

説明

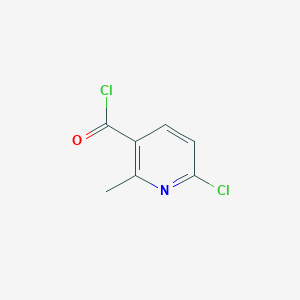

6-Chloro-2-methylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyridine-3-carbonyl chloride typically involves the chlorination of 2-methylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2-methylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

6-Chloro-2-methylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) are often used to facilitate these reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol can produce an ester.

科学的研究の応用

6-Chloro-2-methylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the development of biochemical assays and as a reagent in molecular biology experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 6-Chloro-2-methylpyridine-3-carbonyl chloride involves its reactivity towards nucleophiles

生物活性

6-Chloro-2-methylpyridine-3-carbonyl chloride (CAS No. 62366-52-3) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with a chlorine atom at the 6-position and a carbonyl chloride functional group. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Related compounds have been shown to influence:

- Cyclin-dependent Kinases (CDKs) : These enzymes play crucial roles in cell cycle regulation, and compounds similar to this compound have been reported to affect their activity, potentially leading to anticancer effects.

- Protein Synthesis : Some studies suggest that compounds within this chemical class may inhibit protein synthesis at the ribosomal level, similar to known antileukemic agents .

Anticancer Potential

Research indicates that derivatives of pyridine compounds, including this compound, possess anticancer properties. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have highlighted the effectiveness of related alkaloids in treating various forms of leukemia .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens and carbonyl groups in the structure may enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Cell Cycle Inhibition : In vitro studies demonstrated that a series of pyridine derivatives, including those related to this compound, induced G1 phase arrest in cancer cell lines, leading to reduced cell proliferation rates.

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various pyridine derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Research Findings Table

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds typically exhibit moderate bioavailability due to their polar functional groups. Factors influencing absorption include solubility and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-methylpyridine-3-carbonyl chloride, and how do reaction parameters affect yield?

- Methodology : The compound is typically synthesized via chlorination of methylpyridine precursors. For example, selective chlorination at the 3-position can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux. The methyl group at position 2 may require protection (e.g., as a boronate ester) to prevent side reactions . Reaction temperature (80–110°C) and stoichiometric excess of chlorinating agents (1.5–2.5 eq.) are critical for maximizing yield. Post-reaction purification via vacuum distillation or recrystallization from dichloromethane/hexane mixtures is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Due to its acyl chloride reactivity, the compound must be stored under inert atmosphere (argon/nitrogen) at 0–6°C to minimize hydrolysis. Use moisture-resistant packaging (sealed ampules or desiccated vials) and avoid prolonged exposure to light. Stability tests indicate decomposition rates increase above 25°C, with significant hydrolysis observed within 48 hours under ambient humidity .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and carbonyl chloride (δ ~165–170 ppm in ¹³C).

- IR Spectroscopy : Confirm the C=O stretch (~1750–1800 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 189–191 (M⁺, accounting for chlorine isotopes) .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl group influence nucleophilic substitution reactions?

- Methodology : The methyl group at position 2 creates steric bulk, slowing nucleophilic attack at the 3-carbonyl chloride. Kinetic studies using substituted amines (e.g., aniline vs. bulky tert-butylamine) show a 3–5× rate reduction with bulkier nucleophiles. Computational modeling (DFT) can predict reactive conformations by analyzing LUMO distribution at the carbonyl carbon .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions?

- Methodology : Discrepancies in Suzuki-Miyaura coupling yields (e.g., with arylboronic acids) may arise from competing hydrolysis of the acyl chloride. Systematic approaches include:

- Pre-activation : Convert the chloride to a more stable active ester (e.g., pentafluorophenyl ester) before coupling.

- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-based catalysts to mitigate dehalogenation side reactions.

- In situ monitoring : Use HPLC-MS to track intermediate stability .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. For example, the carbonyl carbon shows higher electrophilicity (Fukui f⁻ indices >0.5) compared to the aromatic ring, directing nucleophilic attack. MD simulations further assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. What are the challenges in analyzing hydrolytic degradation products?

- Methodology : Hydrolysis yields 6-chloro-2-methylnicotinic acid, which can dimerize under acidic conditions. Use LC-MS with a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Quantify degradation kinetics via UV-Vis at λ = 260 nm (aromatic π→π* transitions). Stability-indicating assays should validate method specificity .

特性

IUPAC Name |

6-chloro-2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEBQWNZXWEQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568470 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-52-3 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。